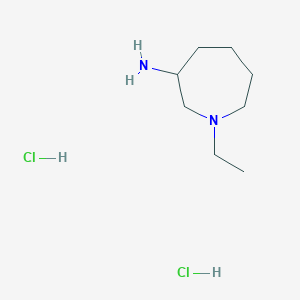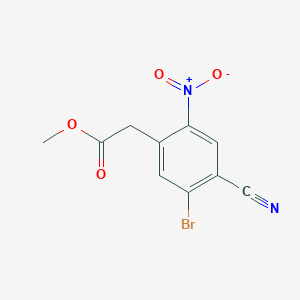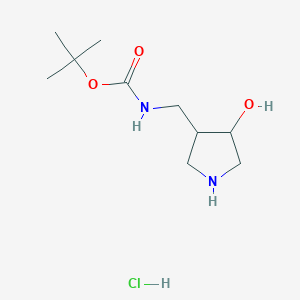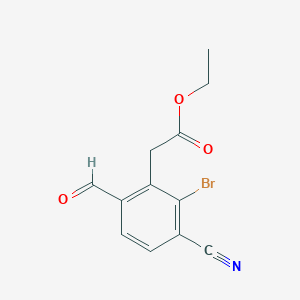![molecular formula C18H14O6 B1486396 [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid CAS No. 1010924-54-5](/img/structure/B1486396.png)
[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid
Overview
Description
[4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid: is a synthetic organic compound with the molecular formula C18H14O6 It is characterized by the presence of a chromen-2-one (coumarin) moiety linked to a phenoxyacetic acid group
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors , suggesting a potential multi-target action for this compound.
Mode of Action
It’s known that many coumarin derivatives, which this compound is a part of, exhibit remarkable biological properties, including anticancer, antiviral, and anti-inflammatory activities . These activities often involve interactions with cellular targets leading to changes in cellular processes.
Biochemical Pathways
Many coumarin derivatives have been found to influence a variety of biological pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
It’s known that the metabolic stability of similar compounds can be influenced by factors such as the presence of certain functional groups and the overall structure of the molecule .
Result of Action
Many coumarin derivatives have been found to exert a variety of biological effects, including anti-inflammatory, anticancer, and antiviral activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid typically involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Coupling with Phenoxyacetic Acid: The final step involves the coupling of the methoxylated chromen-2-one with phenoxyacetic acid. This can be accomplished using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Hydroxylated derivatives: from oxidation.
Dihydro derivatives: from reduction.
Functionalized phenoxyacetic acids: from substitution reactions.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: [4-(8-Methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid serves as a building block for the synthesis of various heterocyclic compounds with potential biological activity.
Biology
Enzyme Inhibition Studies: The compound is used in studies to investigate its potential as an inhibitor of enzymes such as acetylcholinesterase and tyrosinase.
Medicine
Drug Development: Due to its structural similarity to coumarin derivatives, it is explored for its potential anticoagulant, anti-inflammatory, and anticancer properties.
Industry
Material Science: The compound is investigated for its use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A natural compound with a similar chromen-2-one core but lacking the phenoxyacetic acid moiety.
Warfarin: A synthetic anticoagulant with a similar chromen-2-one core but different substituents.
7-Methoxycoumarin-4-acetic acid: A compound with a similar structure but differing in the position of the methoxy group and the acetic acid moiety.
Uniqueness
Structural Features: The presence of both the methoxylated chromen-2-one core and the phenoxyacetic acid moiety makes [4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetic acid unique compared to other coumarin derivatives.
Properties
IUPAC Name |
2-[4-(8-methoxy-2-oxochromen-3-yl)phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-22-15-4-2-3-12-9-14(18(21)24-17(12)15)11-5-7-13(8-6-11)23-10-16(19)20/h2-9H,10H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPENHAICJUFLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC=C(C=C3)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-{[(tert-Butoxycarbonyl)amino]methyl}-2,2-dimethylcyclopropanecarboxylic acid](/img/structure/B1486324.png)


![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)

![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)
![Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1486332.png)
![2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B1486333.png)

